N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of fluorophenyl groups suggests that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiophene rings, along with the biphenyl group, would contribute to a rigid and planar structure. The presence of the fluorine atom could introduce some interesting electronic effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, which might influence its solubility and permeability properties .Scientific Research Applications
Palladium-Catalyzed Carbon−Sulfur Bond Formation
Palladium-catalyzed carbon−sulfur bond formation techniques, as described by Norris and Leeman (2008), have been applied in synthesizing various drug candidates. This method demonstrates the synthesis of complex molecules, including analogs containing fluorophenyl groups, showcasing the versatility of cross-coupling reactions in creating bioactive compounds (Norris & Leeman, 2008).
Synthesis and Characterization of Pyrazoline Derivatives
Jasinski, Golen, Samshuddin, Narayana, and Yathirajan (2012) synthesized new pyrazoline derivatives by reacting 4,4'-difluoro chalcone with semicarbazide and thiosemicarbazide, highlighting the importance of such compounds in the development of new materials and drugs. The crystal structure analysis provided detailed insights into the molecular interactions and stability of these compounds (Jasinski et al., 2012).
Anticancer Activity of Indeno[1,2-c]pyrazole Analogues
Ahsan (2012) reported on the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues and their screening for anticancer activity. The findings underscore the potential of such compounds in developing therapies targeting various cancer cell lines, with specific compounds showing high activity against leukemia and breast cancer cell lines (Ahsan, 2012).
Cytotoxic Evaluation of Pyrazole Analogues
Further research by Ahsan et al. (2018) into the cytotoxic effects of pyrazole analogues against breast cancer cell lines emphasizes the role of structure-activity relationships in optimizing anticancer agents. The study identifies promising compounds with significant cytotoxicity, comparing favorably with standard drugs like adriamycin (Ahsan et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPXRXCWSQCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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